molecular formula C21H18F3N5O2 B6544638 N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-63-9

N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B6544638
CAS RN: 1019141-63-9
M. Wt: 429.4 g/mol
InChI Key: XKWKRZQRFSAHPM-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole nucleus is a key part of the structure, contributing to its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex and varied. For instance, the reaction between trifluoroacetimidoyl chloride and formhydrazide under standard conditions might initially form trifluoroacetimidohydrazide .

Mechanism of Action

The mechanism of action of such compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

properties

IUPAC Name

N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-11(2)10-25-19(30)13-6-7-15-16(9-13)29-18(26-20(15)31)17(27-28-29)12-4-3-5-14(8-12)21(22,23)24/h3-9,11,28H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWKRZQRFSAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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